REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:16])[NH:7][CH2:8][C:9]([NH:11][NH:12][C:13](=O)[CH3:14])=O)([CH3:4])([CH3:3])[CH3:2].COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:26])=CC=1>C1COCC1>[C:1]([O:5][C:6](=[O:16])[NH:7][CH2:8][C:9]1[S:26][C:13]([CH3:14])=[N:12][N:11]=1)([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
496 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC(=O)NNC(C)=O)=O
|
Name
|
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hr
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel eluting with a gradient solvent mixture of AcOEt & dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCC=1SC(=NN1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 391 mg | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |